molecular formula C30H26O10 B050345 Shiraiachrome A CAS No. 124709-39-3

Shiraiachrome A

Cat. No.: B050345
CAS No.: 124709-39-3
M. Wt: 546.5 g/mol
InChI Key: VANSZAOQCMTTPB-UHFFFAOYSA-N
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Description

Shiraiachrome A is a naturally occurring compound isolated from the fungus Shiraia bambusicola. It belongs to the class of perylenequinones, which are known for their unique structural, biological, and photochemical properties. This compound has gained significant interest due to its potent anti-angiogenic and cytotoxic activities, making it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Shiraiachrome A can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The extraction process involves isolating the compound from the fungus Shiraia bambusicola using solvents such as petroleum ether and acetone. The compound is then purified using high-performance liquid chromatography (HPLC) to achieve over 98% purity .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of the fungus Shiraia bambusicola. The fermentation broth is extracted with organic solvents, and the compound is purified using chromatographic techniques. This method ensures a consistent and high yield of this compound for commercial applications .

Chemical Reactions Analysis

Types of Reactions: Shiraiachrome A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve replacing specific functional groups in this compound with other groups using reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered biological activities. These derivatives are studied for their potential therapeutic applications .

Scientific Research Applications

Shiraiachrome A has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a model compound for studying the chemical behavior of perylenequinones. Its unique structure and reactivity make it an ideal candidate for various chemical reactions and synthetic modifications.

    Biology: In biological research, this compound is studied for its anti-angiogenic properties. .

    Medicine: this compound has shown promising results in preclinical studies as an anti-cancer agent.

    Industry: In the pharmaceutical industry, this compound is used as a lead compound for developing new drugs.

Mechanism of Action

Shiraiachrome A exerts its effects by inhibiting the autophosphorylation of receptor tyrosine kinases (RTKs). This inhibition blocks the signaling pathways that promote angiogenesis and cell proliferation. The compound specifically targets the vascular endothelial growth factor receptor (VEGFR) and other RTKs, leading to the suppression of angiogenesis and tumor growth .

Comparison with Similar Compounds

Shiraiachrome A is structurally similar to other perylenequinones, such as hypocrellin A, hypocrellin B, and hypomycin A. it is unique in its potent anti-angiogenic activity and specific inhibition of RTKs. The following are some similar compounds:

This compound stands out due to its specific mechanism of action and potent anti-angiogenic properties, making it a valuable compound for scientific research and therapeutic applications.

Properties

IUPAC Name

16-acetyl-12,13,17-trihydroxy-7,9,14,20-tetramethoxy-17-methylhexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1,3,6,8,10,12,14,18(23),19-nonaene-5,21-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26O10/c1-10(31)25-24-21-17-11(26(33)28(35)29(24)40-6)7-14(37-3)20-15(38-4)9-13(32)19(22(17)20)23-18(21)12(30(25,2)36)8-16(39-5)27(23)34/h7-9,23,25,33,35-36H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZXESCNYAMPIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C2=C(C(=C(C3=CC(=C4C(=CC(=O)C5=C4C3=C2C6=C(C1(C)O)C=C(C(=O)C65)OC)OC)OC)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80924912
Record name 4-Acetyl-1,5,9-trihydroxy-3,7,11,12-tetramethoxy-5-methyl-5,8a-dihydro-2H-cyclohepta[ghi]perylene-2,8(4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80924912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

546.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124709-39-3
Record name Shiraiachrome A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124709393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Acetyl-1,5,9-trihydroxy-3,7,11,12-tetramethoxy-5-methyl-5,8a-dihydro-2H-cyclohepta[ghi]perylene-2,8(4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80924912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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